

Validating the In Vivo Drug-Drug Interactions of Tegoprazan: A Comparative Guide

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Compound of Interest

Compound Name: Tegoprazan

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo drug-drug interaction (DDI) profile of **Tegoprazan**, a novel potassium-competitive acid blocker (P-CAB), with alternative acid-suppressing agents. The information presented is supported by experimental data from clinical trials to aid in the assessment of DDI risks and to inform clinical development strategies.

Executive Summary

Tegoprazan, a potassium-competitive acid blocker, demonstrates a significant drug-drug interaction profile, primarily as a substrate of Cytochrome P450 3A4 (CYP3A4). Co-administration with strong CYP3A4 inhibitors, such as clarithromycin, leads to a substantial increase in **Tegoprazan**'s systemic exposure. This guide presents a detailed analysis of the in vivo DDI studies of **Tegoprazan** and compares its interaction potential with other widely used acid suppressants, including the P-CAB vonoprazan and the proton pump inhibitors (PPIs) esomeprazole and lansoprazole. Understanding these interactions is crucial for the safe and effective use of these medications, particularly in patient populations requiring polypharmacy.

Comparative Analysis of Drug-Drug Interactions

The following tables summarize the quantitative data from in vivo DDI studies, highlighting the changes in pharmacokinetic (PK) parameters upon co-administration of interacting drugs.

Table 1: In Vivo Drug-Drug Interactions of **Tegoprazan**

Interacting Drug	Tegoprazan Dosage	Interacting Drug Dosage	Change in Tegoprazan Cmax	Change in Tegoprazan AUC	Study Population
Clarithromycin	200 mg once daily for 5 days	500 mg twice daily for 5 days	1.6-fold increase[1]	2.5-fold increase[1]	24 healthy subjects[2]
Amoxicillin/Clarithromycin	100 mg (single or multiple doses)	1000 mg/500 mg for 7 days	2.2-fold increase[3][4]	2.7-fold increase[3][4]	Healthy subjects[3]
Amoxicillin/Clarithromycin/Bismuth	50 mg twice daily for 7 days	1000 mg/500 mg/600 mg twice daily for 7 days	1.96-fold increase	2.88-fold increase	22 healthy Chinese subjects[5]

Table 2: Comparative In Vivo Drug-Drug Interactions of Alternative Acid Suppressants

Primary Drug	Interacting Drug	Primary Drug Dosage	Interacting Drug Dosage	Change in Primary Drug Cmax	Change in Primary Drug AUC	Study Population
Vonoprazan	Clarithromycin/Amoxicillin	20 mg	500 mg/1000 mg	1.8-fold increase	1.8-fold increase	H. pylori-negative male subjects[6] [7]
Esomeprazole	High-dose Esomeprazole (auto-inhibition)	80 mg twice daily for 8 days	-	-	4.92-fold increase (R-pantoprazole as probe)	10 healthy volunteers[8]
Lansoprazole	Clarithromycin	60 mg single dose	800 mg daily for 6 days	1.47 to 1.71-fold increase	1.55 to 1.80-fold increase	18 healthy volunteers (stratified by CYP2C19 genotype) [9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

Tegoprazan Interaction with Clarithromycin and Amoxicillin

- Study Design: An open-label, randomized, multiple-dose, two-cohort study.[3]

- Cohort 1: Evaluated the mutual pharmacokinetic interaction of **Tegoprazan**, amoxicillin, and clarithromycin.[3]
- Cohort 2: Compared the intragastric pH profile following multiple oral doses of **Tegoprazan** with amoxicillin/clarithromycin versus a pantoprazole-based triple therapy.[3]
- Participants: Healthy subjects.[3]
- Dosing Regimen:
 - **Tegoprazan**: 50 mg or 100 mg.[3]
 - Amoxicillin: 1000 mg.[3]
 - Clarithromycin: 500 mg.[3]
 - Duration: 7 days.[3]
- Pharmacokinetic Sampling: Serial blood samples were collected to determine the plasma concentrations of **Tegoprazan**, its M1 metabolite, amoxicillin, clarithromycin, and 14-hydroxycarithromycin.[3]
- Pharmacodynamic Assessment: Intragastric pH was monitored over a 24-hour period.[3]

Tegoprazan Interaction with Clarithromycin

- Study Design: An open-label, randomized, 6-sequence, 3-period crossover study.[1]
- Participants: 24 healthy male subjects.[1][2]
- Dosing Regimen:
 - Treatment T: Co-administration of **Tegoprazan** 200 mg once daily and clarithromycin 500 mg twice daily for 5 days.[1]
 - Treatment R1: **Tegoprazan** 200 mg once daily for 5 days.[1]
 - Treatment R2: Clarithromycin 500 mg twice daily for 5 days.[1]

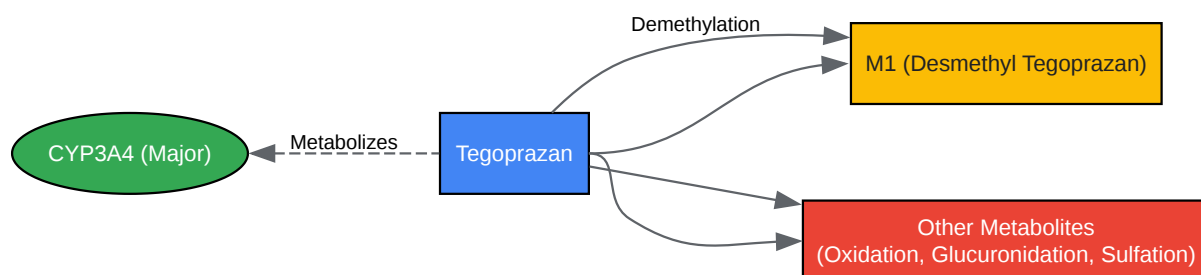
- Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of **Tegoprazan** were collected at pre-dose on days 4 and 5, and at multiple time points up to 24 hours after the dose on day 5. Blood samples for clarithromycin were collected at pre-dose on days 4 and 5, and up to 12 hours after the dose on day 5.[1]

Vonoprazan Interaction with Clarithromycin and Amoxicillin

- Study Design: A Phase 1, open-label, randomized, crossover study.[6]
- Participants: H. pylori-negative male subjects.[6]
- Treatment Arms:
 - Vonoprazan alone (20 mg).[6]
 - Amoxicillin alone (1000 mg).[6]
 - Clarithromycin alone (500 mg).[6]
 - Vonoprazan (20 mg) + Amoxicillin (1000 mg) + Clarithromycin (500 mg) (triple therapy).[6]
- Washout Period: 7 to 14 days between treatment arms.[6]
- Pharmacokinetic Sampling: Serial blood samples were collected over 12 hours post-dose to determine the plasma concentrations of vonoprazan, amoxicillin, and clarithromycin.[6]

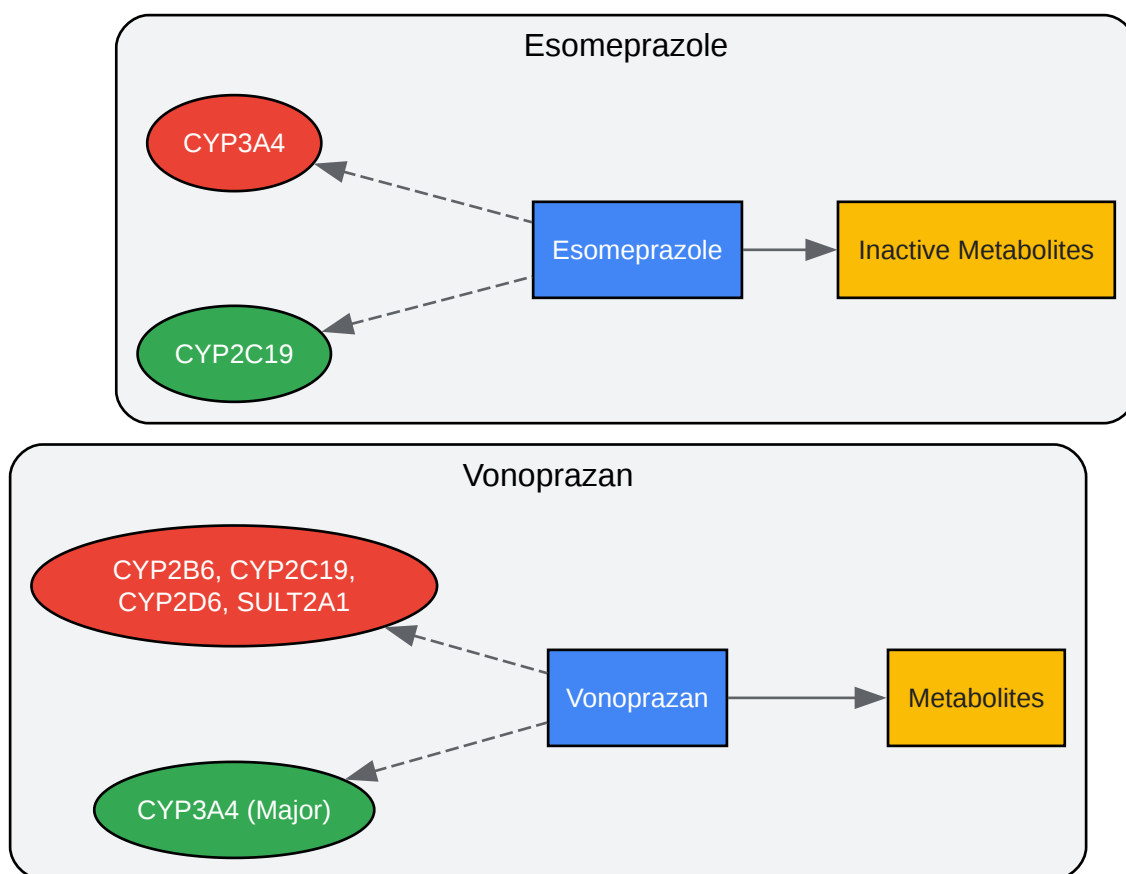
Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of **Tegoprazan** and its alternatives, as well as a typical experimental workflow for a drug-drug interaction study.



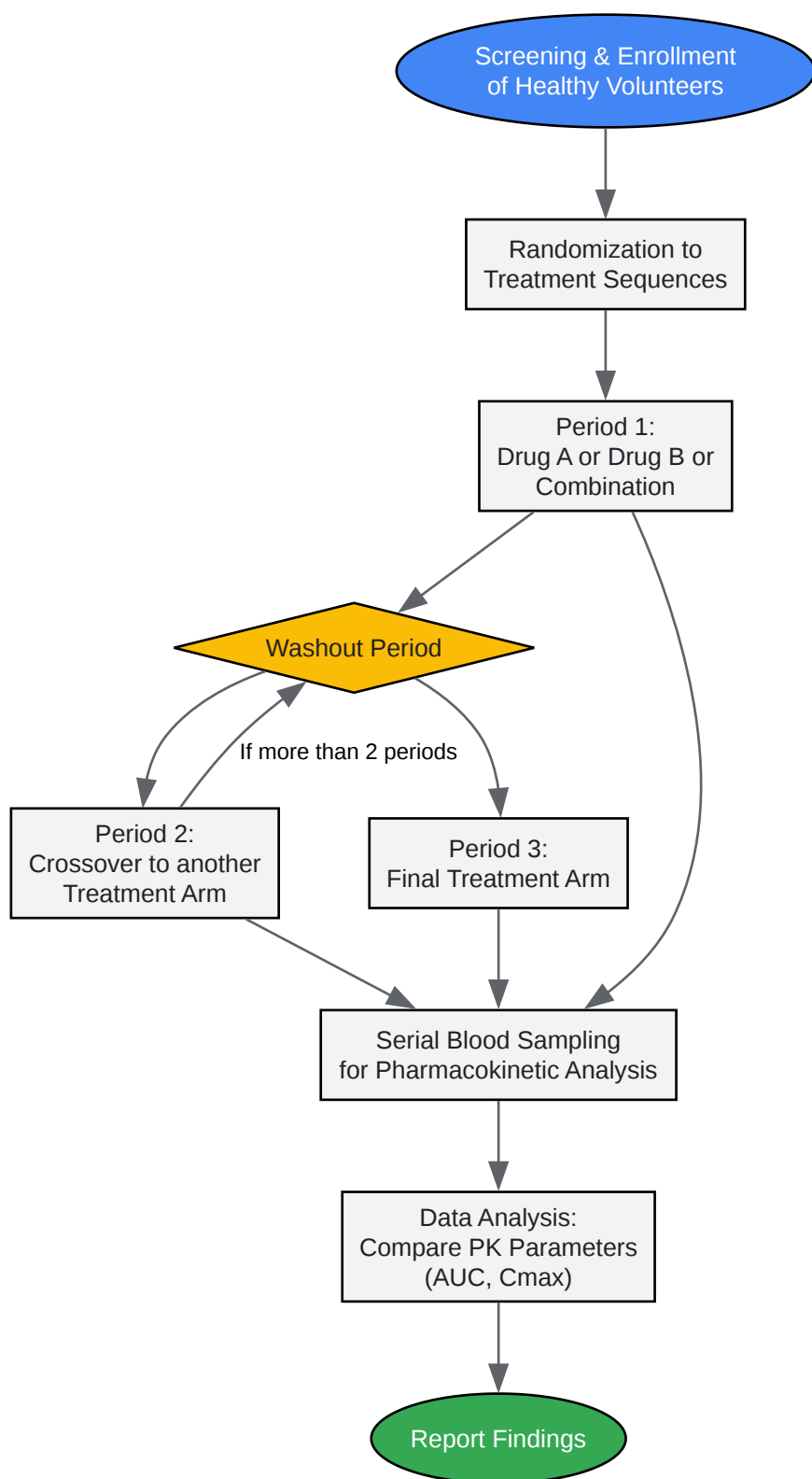
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Caption: Metabolic pathway of **Tegoprazan**.



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Caption: Metabolic pathways of Vonoprazan and Esomeprazole.



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